Ofloxacin N-oxide is a metabolite of ofloxacin, a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone drug class. [] It is formed through the N-oxidation of the piperazinyl ring present in the ofloxacin molecule. [] Ofloxacin N-oxide is primarily studied for its pharmacokinetic properties in relation to ofloxacin administration and its potential contribution to the overall antibacterial activity. [, ]
Ofloxacin N-oxide is obtained through the oxidation of Ofloxacin, typically involving oxidizing agents such as potassium peroxymonosulfate (Oxone) in the presence of cobalt ions. It falls under the category of pharmaceutical compounds and is classified as an antimicrobial agent, specifically targeting bacterial DNA synthesis mechanisms. The compound has been assigned the CAS number 104721-52-0, indicating its unique identity in chemical databases.
The synthesis of Ofloxacin N-oxide primarily involves the oxidation of Ofloxacin. A common method includes:
In industrial settings, the synthesis process is scaled up while maintaining careful control over parameters such as:
High-performance liquid chromatography (HPLC) is often utilized to monitor reaction progress and ensure product quality .
Ofloxacin N-oxide has a molecular formula of C₁₈H₁₉FN₃O₄, with a molecular weight of approximately 359.36 g/mol. The structure features:
The molecular structure can be represented as follows:
The presence of the nitrogen oxide functional group significantly alters the electronic properties of the molecule, affecting its reactivity and biological interactions.
Ofloxacin N-oxide undergoes several key chemical reactions:
The major products formed include Ofloxacin N-oxide from oxidation, Ofloxacin from reduction, and various substituted derivatives from substitution reactions .
Ofloxacin N-oxide primarily targets bacterial enzymes:
The mechanism involves binding to these enzymes, inhibiting their activity, which is crucial for bacterial DNA replication. This inhibition leads to disruption in DNA replication processes, ultimately causing bacterial cell growth cessation.
Pharmacokinetic properties are expected to be similar to those of Ofloxacin, characterized by:
In laboratory settings, Ofloxacin N-oxide exhibits stability under standard conditions with minimal degradation observed over time .
Ofloxacin N-oxide exhibits several notable physical and chemical properties:
Techniques such as HPLC are employed for qualitative and quantitative analysis, providing insights into purity levels and degradation profiles .
Ofloxacin N-oxide serves various scientific applications:
Ofloxacin undergoes hepatic N-oxidation primarily via cytochrome P450 (CYP) enzymes, forming the pharmacologically distinct metabolite Ofloxacin N-oxide. The CYP3A subfamily, particularly CYP3A4, serves as the dominant catalyst for this conversion. This enzymatic oxidation involves the addition of an oxygen atom to the tertiary nitrogen within ofloxacin’s piperazinyl moiety, yielding a polar metabolite with altered solubility and reduced antibacterial activity. Unlike phase I metabolism involving hydrolytic or reductive reactions, N-oxidation represents a specialized pathway that enhances compound hydrophilicity for renal excretion [3] [6].
The reaction mechanism adheres to the classical CYP catalytic cycle:
Table 1: Cytochrome P450 Isoforms Implicated in Ofloxacin Metabolism
CYP Isoform | Contribution to N-Oxidation | Inhibitors |
---|---|---|
CYP3A4 | Primary catalyst (>70% activity) | Ketoconazole, Clarithromycin |
CYP1A2 | Minor role (<15% activity) | Fluvoxamine |
CYP2C9 | Negligible | Fluconazole |
Competitive inhibition studies confirm CYP3A4’s dominance: Co-administration with ketoconazole (a potent CYP3A4 inhibitor) reduces Ofloxacin N-oxide formation by >80% in vitro [3] [9]. Genetic polymorphisms in CYP3A4 significantly influence interindividual variability in metabolite generation rates, though less profoundly than observed with CYP2D6-dependent drugs [6].
Ofloxacin metabolism diverges into two principal pathways: N-oxidation (producing Ofloxacin N-oxide) and N-demethylation (yielding Desmethylofloxacin). These routes exhibit distinct enzymatic drivers and chemical outcomes:
Table 2: Comparative Attributes of Ofloxacin Metabolites
Metabolite | Primary Enzyme | Antibacterial Activity | Polarity (log P) |
---|---|---|---|
Ofloxacin N-oxide | CYP3A4 | Negligible | -0.82 |
Desmethylofloxacin | CYP2C9/CYP1A2 | Retained | 0.12 |
Parent Ofloxacin | N/A | High | 0.39 |
Notably, species-dependent stereoselectivity profoundly impacts these pathways. Rats exhibit preferential glucuronidation of the (R)-(+)-ofloxacin enantiomer, while monkeys demonstrate renal excretion bias toward (S)-(-)-ofloxacin. Humans, however, lack significant stereoselectivity in N-oxide formation, resulting in balanced enantiomer disposition [7] [10]. Desmethylofloxacin undergoes further oxidation to secondary metabolites, whereas Ofloxacin N-oxide is metabolically stable and represents a terminal biotransformation product [1] [5].
Renal dysfunction fundamentally alters the pharmacokinetics of Ofloxacin N-oxide due to its predominant renal elimination. In patients with chronic renal failure (CRF), the metabolite’s half-life extends proportionally to glomerular filtration rate (GFR) reduction:
This accumulation arises from impaired tubular secretion—a process mediated by organic cation transporters (OCTs). Unlike ofloxacin itself, which undergoes partial compensatory hepatic clearance in renal impairment, Ofloxacin N-oxide lacks significant non-renal elimination pathways. Consequently, its area under the curve (AUC) increases 3.5-fold in end-stage renal disease (ESRD) patients compared to healthy controls [4].
Table 3: Pharmacokinetic Parameters of Ofloxacin N-oxide in Renal Impairment
Renal Function | Half-life (h) | AUC0-∞ (μg·h/mL) | Renal Clearance (mL/min) |
---|---|---|---|
Normal (GFR ≥90) | 8.2 ± 1.1 | 12.5 ± 2.8 | 142 ± 28 |
Moderate (GFR 30-59) | 18.3 ± 3.5 | 31.7 ± 5.6 | 52 ± 11 |
Severe (GFR <30) | 26.9 ± 4.8 | 43.8 ± 7.9 | 18 ± 6 |
Hemodialysis-dependent | 13.1* | 38.2 ± 6.3 | <5 (interdialytic) |
*Post-dialysis rebound occurs due to redistribution from extravascular compartments [4].
Hemodialysis clears Ofloxacin N-oxide inefficiently (only 15–20% reduction per session) owing to its moderate plasma protein binding (32%) and extensive tissue distribution. This necessitates dose adjustments in CRF: Guidelines recommend avoiding standard ofloxacin regimens when GFR falls below 50 mL/min, particularly for metabolites with prolonged exposure [2] [4].
The serum concentration-time profile of Ofloxacin N-oxide exhibits biphasic kinetics influenced by both formation and elimination rates:
In ESRD patients, Ofloxacin N-oxide displays flip-flop kinetics: Its elimination becomes rate-limited by slow formation rather than excretion. Consequently, peak concentrations occur later (4–8 hours) and persist above thresholds for >32 hours post-dose. Urinary metabolite recovery studies reveal that <5% of administered ofloxacin converts to Ofloxacin N-oxide in healthy humans, yet this fraction doubles in CRF due to:
Table 4: Temporal Serum Concentrations After 400 mg Oral Ofloxacin
Time (h) | [Ofloxacin] (μg/mL) | [N-oxide] (μg/mL) Healthy | [N-oxide] (μg/mL) CRF |
---|---|---|---|
2 | 3.8 ± 0.6 | 0.12 ± 0.03 | 0.14 ± 0.05 |
6 | 2.1 ± 0.4 | 0.31 ± 0.07 | 0.82 ± 0.15 |
12 | 1.2 ± 0.3 | 0.19 ± 0.05 | 1.05 ± 0.22 |
24 | 0.4 ± 0.1 | 0.07 ± 0.02 | 0.91 ± 0.18 |
48 | <0.05 | <0.01 | 0.63 ± 0.14 |
Capillary electrophoresis studies with laser-induced fluorescence detection confirm these dynamics, demonstrating sustained N-oxide detectability in urine for 48 hours post-dose in CRF versus 24 hours in normal function. This persistence underscores the metabolite’s utility as a biomarker for ofloxacin exposure in renal impairment [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7